3-Hydroxymethylhexane-1,6-diol

描述

Structure

3D Structure

属性

分子式 |

C7H16O3 |

|---|---|

分子量 |

148.20 g/mol |

IUPAC 名称 |

3-(hydroxymethyl)hexane-1,6-diol |

InChI |

InChI=1S/C7H16O3/c8-4-1-2-7(6-10)3-5-9/h7-10H,1-6H2 |

InChI 键 |

JADZOHUUMLNOSL-UHFFFAOYSA-N |

规范 SMILES |

C(CC(CCO)CO)CO |

产品来源 |

United States |

Structural Classification and Nomenclature Within Branched Polyol Chemistry

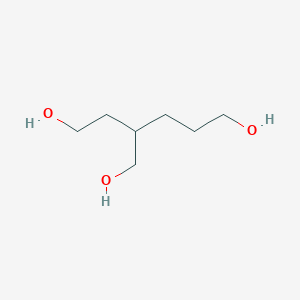

3-Hydroxymethylhexane-1,6-diol is an organic compound belonging to the polyol family, which are characterized by the presence of multiple hydroxyl (-OH) functional groups. mdpi.com Its structure is defined by a six-carbon hexane (B92381) backbone, with hydroxyl groups attached to the first and sixth carbon atoms. A key feature is the hydroxymethyl group (-CH₂OH) branching from the third carbon atom.

Following the systematic nomenclature guidelines established by the International Union of Pure and Applied Chemistry (IUPAC), the compound is named 3-(hydroxymethyl)hexane-1,6-diol . mdpi.comrsc.org This name precisely describes the molecule's structure: a hexane main chain with diols at positions 1 and 6, and a hydroxymethyl substituent at position 3. This specific arrangement of functional groups classifies it as a branched triol, a sub-category of polyols.

The presence and positioning of the hydroxyl groups, particularly the branching, are crucial in determining the molecule's physical and chemical properties, influencing factors such as its reactivity, viscosity, and its potential applications in polymer synthesis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₆O₃ |

| Molecular Weight | 148.20 g/mol mdpi.com |

| IUPAC Name | 3-(hydroxymethyl)hexane-1,6-diol mdpi.com |

| Synonyms | 3-Hydroxymethyl-hexane-1,6-diol, SCHEMBL710191 mdpi.com |

Significance of Branched Diols and Polyols in Advanced Chemical Synthesis

Branched diols and polyols are of considerable importance in advanced chemical synthesis, primarily for their role as monomers in the production of polymers with tailored properties. Their branched architecture imparts distinct characteristics to the resulting materials compared to their linear counterparts.

One of the most significant impacts of using branched diols is the effect on the glass transition temperature (Tg) of polymers. rsc.orgacs.org Research has demonstrated that the incorporation of branched diols, such as secondary diols, leads to polymers with higher glass transition temperatures than those made from equivalent primary diols. rsc.orgacs.org This is a critical factor in designing polymers for applications where thermal stability is paramount. For instance, studies on furandioate-adipate copolyesters have shown that using methyl-branched secondary alcohol diols increases the Tg of the resulting materials. acs.org

Furthermore, the branching in polyols influences the crystallinity of polymers. Polyesters synthesized from linear diols like 1,6-hexanediol (B165255) tend to be highly crystalline, whereas those derived from branched isomers are often entirely amorphous. acs.org This disruption of crystal packing can be advantageous in creating materials with improved flexibility and transparency.

In the realm of polyurethane chemistry, branched polyols are instrumental in creating cross-linked networks, which enhance the mechanical strength and chemical resistance of the final product. acs.orgrsc.org Hyperbranched polyester (B1180765) polyols, for example, are utilized in the formulation of high-performance polyurethane coatings with notable corrosion resistance. rsc.orgwikipedia.org The globular structure and high number of functional end groups in hyperbranched polymers also lead to lower intrinsic viscosities and good solubility, which are beneficial for processing. nih.gov

Recent research also highlights the use of branched diols in producing materials with specific surface properties. Novel diesters with highly branched hydrocarbon chains are being explored as potential monomers for creating materials with low surface energy. rsc.orgacs.org Additionally, the introduction of methyl branching in copolyesters has been shown to generally increase hydrophobicity, opening up possibilities for their use in coating applications. acs.org

Historical Context of Hexane Based Polyol Investigations in Academic Literature

De Novo Synthetic Routes to Branched Alkane Polyols

De novo synthesis from simple, often petroleum-derived, starting materials remains a fundamental approach for producing well-defined polyol structures. These methods offer high purity and precise control over the molecular architecture.

Catalytic Hydrogenation of Carboxylic Acid Precursors for Branched Diols

The catalytic hydrogenation of dicarboxylic acids and their derivatives is a well-established industrial method for the production of linear diols. This methodology can be adapted for the synthesis of branched diols through the use of appropriately substituted carboxylic acid precursors. For the synthesis of a triol like 3-Hydroxymethylhexane-1,6-diol, a plausible precursor would be a trisubstituted carboxylic acid or a related ester.

The general process involves the reduction of carboxyl groups to hydroxyl groups using hydrogen gas under pressure and in the presence of a heterogeneous catalyst. A hypothetical route to this compound could start from a derivative of adipic acid. The hydrogenation of such precursors typically requires robust catalysts to achieve high yields and selectivity under demanding reaction conditions.

| Catalyst System | Precursor Type | Conditions | Product | Yield (%) |

| Ru/C | Mesaconic Acid | 100°C, 140 bar H₂ | 2-Methyl-1,4-butanediol | 80 |

| Pd/C | Itaconic Acid | 200°C, 140 bar H₂ | (α or β)-methyl-γ-butyrolactone | 82 |

| Bimetallic (Rh-Mo) | Carboxylic Acids/Lactones | up to 200°C, up to 15 MPa | Alcohols/Diols | Good |

This table presents data for the hydrogenation of related carboxylic acids to diols, illustrating the types of catalysts and conditions that could be applicable for the synthesis of branched hexane polyols. evitachem.comgoogle.com

The choice of catalyst is critical; ruthenium-based catalysts, often on a carbon support (Ru/C), are effective for the hydrogenation of lactones to diols at lower temperatures. evitachem.com Palladium on carbon (Pd/C) can be used for the initial reduction of a dicarboxylic acid to a lactone at higher temperatures. evitachem.com Bimetallic catalyst systems, such as those combining a late transition metal from group 8 or 9 with a group 6 or 7 transition-metal carbonyl, have also shown synergistic effects, enabling conversions under more moderate conditions. google.com

Multi-step Organic Synthesis Approaches for Triols

Complex branched polyols like this compound can be constructed through multi-step organic synthesis, which allows for precise placement of functional groups. A retrosynthetic analysis of this compound suggests several potential starting points from simpler, commercially available molecules.

One plausible, albeit illustrative, synthetic pathway could begin with a Michael addition to an α,β-unsaturated ester, followed by functional group manipulations. For instance, the synthesis could start from diethyl malonate and an appropriate acrylate (B77674) derivative. The resulting intermediate can then be further functionalized and subsequently reduced to yield the target triol.

A critical aspect of such multi-step syntheses is the use of protecting groups for the hydroxyl functionalities to prevent unwanted side reactions during intermediate steps. nih.gov For example, a hydroxyl group can be protected as a trialkylsilyl ether, which is stable under many reaction conditions but can be selectively removed later. nih.gov

The general principles of organic synthesis, including carbon-carbon bond formation, functional group interconversion, and oxidation-reduction reactions, are all integral to these multi-step approaches. nih.govprepchem.com

Biomass-Derived Synthetic Strategies for Branched Diols and Polyols

With an increasing focus on sustainable chemistry, the conversion of biomass into valuable chemicals has become a major area of research. Lignocellulosic biomass, rich in carbohydrates, is a key renewable feedstock.

Conversion of Biomass Platform Molecules to Branched Diol Monomers

Several platform molecules derived from the fermentation or processing of biomass can serve as starting materials for the synthesis of branched diols. epo.orgwikipedia.org 5-(Chloromethyl)furfural (CMF), which can be produced directly from raw biomass, is a versatile precursor for a family of monomers, including branched-chain diols. epo.orgjst.vn

Another important biomass-derived platform molecule is itaconic acid, produced by the fermentation of glucose. evitachem.com Catalytic hydrogenation of itaconic acid can lead to branched diols such as 2-methyl-1,4-butanediol. evitachem.com The process often involves a two-step hydrogenation: the first step reduces the acid to a lactone at a higher temperature, and the second step hydrogenates the lactone to the diol at a lower temperature. evitachem.com

Bacterial synthesis routes are also being explored. For example, engineered E. coli strains can convert amino acids into a variety of C3-C5 diols, demonstrating the potential of metabolic engineering to produce branched structures.

| Biomass Precursor | Intermediate(s) | Final Branched Diol |

| Itaconic Acid | (α or β)-methyl-γ-butyrolactone | 2-Methyl-1,4-butanediol |

| 5-(Chloromethyl)furfural (CMF) | Levulinic Acid derivatives | Branched diols |

| Charged Amino Acids | ω-Hydroxylic acids | C3-C5 diols |

This table illustrates the conversion of key biomass platform molecules into branched diol monomers. evitachem.comepo.org

Bio-oil Reduction and Hydroxylation Techniques for Polyol Synthesis

Bio-oils, particularly vegetable oils, are triglycerides that can be chemically modified to produce polyols. The unsaturation (double bonds) present in many vegetable oils provides a reactive site for introducing hydroxyl groups. A common two-step method involves the epoxidation of the double bonds followed by the ring-opening of the epoxides (hydroxylation) to form hydroxyl groups.

For instance, soybean oil can be epoxidized using a biphasic catalytic system with hydrogen peroxide. The subsequent hydroxylation can be carried out to yield a polyol. Similarly, castor oil, which naturally contains hydroxyl groups in its ricinoleic acid component, can be further functionalized to create branched polyols.

More direct, one-step processes are also being developed. These can involve the direct hydroxylation of vegetable oils using catalysts like osmium tetroxide or through cascade reactions catalyzed by zeolites. These methods aim to reduce reaction time and the use of chemicals.

Novel Polyol Synthesis Methods Applicable to Branched Structures

Research into novel synthetic methods for polyols continues to yield innovative approaches that can be applied to the creation of branched structures. One such method involves the use of the thiol-ene reaction on castor oil to introduce additional hydroxyl groups, leading to polyols with high functionality.

Another emerging area is the use of biocatalysis. Engineered microbial consortia have been developed to perform cascade reactions, for example, converting cyclohexane (B81311) into 1,6-hexanediol in a one-pot process under mild conditions. While this example produces a linear diol, the principle of designing biocatalytic cascades could be extended to produce more complex branched polyols from various starting materials.

Furthermore, novel detergents for membrane protein studies have been synthesized using 3,4-bis(hydroxymethyl)hexane-1,6-diol as a flexible linker, indicating that synthetic routes to such complex branched structures are being actively developed for specialized applications. The synthesis of these molecules often involves a multi-step process starting from precursors like cis-1,2,3,6-tetrahydrophthalic anhydride, which undergoes reduction, alkylation, dihydroxylation, oxidative cleavage, and a second reduction to form the diol backbone.

Polyol-Mediated Synthesis Techniques

Polyol-mediated synthesis represents a versatile approach for the creation of more complex polyol structures. This can involve using existing polyols as a scaffold or as a reducing agent and stabilizer in the formation of other materials. One prominent method is the use of hyperbranched polyester (B1180765) polyols, which can act as both a reducing agent and a stabilizer for metal nanoparticles in a one-step synthesis. nih.gov In this process, the abundant hydroxyl groups on the hyperbranched polyol can be oxidized upon heating to facilitate the reduction of a metal precursor, while the polymer matrix itself immobilizes the resulting nanoparticles. nih.gov For instance, a fourth-generation hyperbranched polyester polyol with 64 terminal hydroxyl groups has been successfully used in this dual role. nih.gov

Another strategy involves the chemical modification of readily available polyols derived from biomass. For example, carbohydrates are a renewable feedstock for producing partially reduced polyols. acs.orgsci-hub.se However, traditional hydrogenolysis can be unselective. acs.org A more controlled approach involves the catalytic ring-opening of cyclic ethers derived from biomass, such as tetrahydrofuran-dimethanol (THFDM), to produce linear polyols like 1,2,6-hexanetriol. researchgate.net This reaction often employs catalysts like Rh-ReOx/SiO₂ to achieve cleavage of C-O bonds. researchgate.net

Furthermore, the solvolysis liquefaction of lignocellulosic biomass in the presence of polyhydric alcohols leads to the formation of aromatic polyols. acs.org This process breaks down the complex biomass structure into smaller, usable polyol units that can be further functionalized. acs.org

| Technique | Starting Material(s) | Key Features | Resulting Product Type | Reference |

|---|---|---|---|---|

| Hyperbranched Polyol Process | Hyperbranched polyester polyol, metal salt | Polyol acts as both reducing agent and stabilizer. | Metal-polymer nanocomposites | nih.gov |

| Catalytic Ring-Opening | Tetrahydrofuran-dimethanol (THFDM) | Uses catalysts like Rh-ReOx/SiO₂ for C-O bond cleavage. | Linear polyols (e.g., 1,2,6-hexanetriol) | researchgate.net |

| Solvolysis Liquefaction | Lignocellulosic biomass, polyhydric alcohols | Cleavage of glycosidic bonds in biomass. | Aromatic polyols | acs.org |

Thiol-Ene Chemistry for Polyol Derivatization and Synthesis

Thiol-ene chemistry has emerged as a powerful and efficient "click" reaction for synthesizing and functionalizing polyols. westmont.edutechscience.com This method involves the radical addition of a thiol group (S-H) across a carbon-carbon double bond (ene), often initiated by UV light in the presence of a photoinitiator. westmont.eduscrivenerpublishing.com The reaction is characterized by high yields, mild and unsophisticated reaction conditions, and relatively short reaction times. techscience.com

This technique is particularly useful for creating highly functional polyols from commercially available starting materials. westmont.edu For example, various mercaptopropionates can be reacted with allyl hydroxyl compounds, such as allyl alcohol or glycerol-1-allyl ether, to produce polyols with a high density of hydroxyl groups. westmont.edu The completion of the reaction can be monitored by the disappearance of the characteristic S-H stretching peak in FTIR spectroscopy. scrivenerpublishing.comtechscience.com

Bio-based polyols have also been synthesized using this approach. Terpenes like α-phellandrene and limonene, which are extracted from plants, can be reacted with thiols containing hydroxyl groups (e.g., 1-thioglycerol or 2-mercaptoethanol) to create novel polyols for applications like rigid polyurethane foams. techscience.comscrivenerpublishing.comtechscience.com The properties of the resulting polyurethanes, such as glass transition temperature and compressive strength, are influenced by the number of hydroxyl functionalities in the synthesized polyol. techscience.com For instance, reacting α-phellandrene with α-thioglycerol results in a polyol with a higher number of hydroxyl groups compared to reacting it with 2-mercaptoethanol, leading to a polyurethane with a higher glass transition temperature and compressive strength. techscience.com

| Ene Compound | Thiol Compound | Initiation | Key Finding/Application | Reference |

|---|---|---|---|---|

| Allyl hydroxyl compounds (e.g., allyl alcohol) | Mercaptopropionates (e.g., trimethylolpropane (B17298) tris(3-mercaptopropionate)) | UV irradiation with photoinitiator | Quantitative yields of highly functional polyols within 1-3 hours. | westmont.edu |

| α-Phellandrene | α-Thioglycerol | Not specified | Synthesis of bio-based polyol for rigid polyurethane foams with high glass transition temperature (229 °C). | techscience.com |

| Limonene | 1-Thioglycerol | UV radiation (365 nm) with photoinitiator | Successful synthesis of a bio-based polyol with a hydroxyl number of 569 mg KOH/g. | scrivenerpublishing.com |

Stereoselective and Regioselective Synthesis Considerations in Branched Polyol Formation

The synthesis of branched polyols often requires precise control over stereochemistry and regiochemistry to achieve the desired molecular architecture and properties. The aldol (B89426) reaction is a classic method for forming chiral compounds, and its stereo- and regioselectivity have been extensively studied. thieme.de For instance, Zn(II)-catalyzed hydrative aldol reactions can generate stable O-bound Zn(II)-dienolates that react with aldehydes to afford branched aldol products stereoselectively. thieme.de

In the context of hexane polyols, stereocontrolled synthesis can be achieved starting from carbohydrate feedstocks. acs.org A route to produce hexane-triols and -tetrols with fixed hydroxyl group positions and stereochemistry involves the conversion of methyl glycosides. acs.orgsci-hub.se This multi-step process includes selective deoxydehydration and hydrogenation to form methyl dideoxy-glycosides, followed by hydrolysis of the methoxy (B1213986) bond and further hydrogenation. acs.org This pathway largely preserves the stereocenters of the remaining hydroxyl groups, achieving over 92% stereopurity. acs.org However, challenges such as the inversion of stereocenters can occur through side reactions like aldose-ketose isomerization, which can sometimes be mitigated by using a bifunctional metal-acid catalyst at lower temperatures. acs.orgsci-hub.se

Regioselectivity is crucial when dealing with substrates that have multiple reactive sites. For example, in the synthesis of diols from 5-ethylidene-2-norbornene (ENB) and 5-vinyl-2-norbornene (B46002) (VNB), hydroformylation conditions can be optimized to selectively react with one double bond over another, leading to either linear or branched diol products. rsc.orgrsc.org An alternative, two-step route to exclusively synthesize branched diols from these precursors has also been established, demonstrating the ability to direct the reaction to a specific outcome. rsc.orgrsc.org Similarly, organotin compounds have been used as catalysts for the regioselective alkylation of diols and polyols, allowing for the targeted functionalization of specific hydroxyl groups within a molecule. researchgate.net

A synthetic protocol for 3,4-bis(hydroxymethyl)hexane-1,6-diol, a structure closely related to the title compound, starts from cis-1,2,3,6-tetrahydrophthalic anhydride. imperial.ac.uk The synthesis involves a sequence of reduction, di-alkylation, and stereospecific dihydroxylation, followed by oxidative cleavage and another reduction to form the 1,6-diol backbone with a fixed stereochemistry at the C3 and C4 positions. imperial.ac.uk This highlights how a multi-step, controlled reaction sequence can build complex, stereodefined branched polyols.

Infrared (IR) Spectroscopy for Functional Group Characterization

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used for the identification and characterization of polyols by analyzing their functional groups. In polyols like this compound, the most prominent absorption band is the broad peak corresponding to the hydroxyl (-OH) group stretching vibrations, typically observed in the region of 3300-3500 cm⁻¹. mdpi.com The broadness of this peak is indicative of extensive hydrogen bonding, a characteristic feature of polyols.

FTIR spectra of polyols also exhibit characteristic peaks for C-H stretching vibrations of alkane groups at approximately 2850-2930 cm⁻¹ and C-O stretching vibrations within the 1049-1269 cm⁻¹ range, which are consistent with ester, ether, and hydroxyl groups. researchgate.net For instance, in soy-based polyols, the C=O group of the ester functionality shows a peak around 1743.65 cm⁻¹. ugm.ac.id

This technique is also invaluable for monitoring the synthesis of polyol-derived polymers, such as polyurethanes. The reaction between a polyol and an isocyanate can be followed by observing the disappearance of the strong N=C=O stretching band of the isocyanate at approximately 2241-2276 cm⁻¹ and the appearance of urethane (B1682113) linkage bands. researchgate.net The analysis of the hydrogen-bonded and free carbonyl groups in the resulting polyurethane provides insights into the degree of phase separation and the final properties of the material. ncsu.edu

Table 1: Characteristic FTIR Absorption Bands for Polyols and Derived Polyurethanes

| Functional Group | Wavenumber (cm⁻¹) | Significance in Polyol Analysis |

| O-H Stretch (Hydrogen-bonded) | 3300-3500 | Indicates the presence of hydroxyl groups and hydrogen bonding. mdpi.com |

| C-H Stretch (Alkane) | 2850-2930 | Confirms the hydrocarbon backbone of the polyol. mdpi.com |

| C=O Stretch (Ester) | 1720-1740 | Present in polyester polyols or those derived from vegetable oils. mdpi.com |

| C-O Stretch | 1049-1269 | Corresponds to C-O bonds in alcohols, ethers, and esters. researchgate.net |

| N=C=O Stretch (Isocyanate) | 2241-2276 | Monitored to determine the completion of polyurethane synthesis. researchgate.net |

Chromatographic Separations for Purity and Mixture Analysis

Chromatographic techniques are essential for determining the purity of this compound and for analyzing complex mixtures of its analogues.

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a highly sensitive and specific method for the analysis of volatile polyols. creative-proteomics.com Due to their low volatility, polyols often require derivatization to increase their thermal stability and volatility for GC analysis. creative-proteomics.comresearchgate.net Common derivatization techniques include trimethylsilylation or acetylation, which convert the polar hydroxyl groups into less polar and more volatile ethers or esters. nih.govnih.govtcichemicals.com

For example, a method for the simultaneous measurement of various polyols in urine involved acetylation of the lyophilized sample before GC-MS analysis. nih.gov Another approach uses trimethylsilylated derivatives for the analysis of polyols in cerebrospinal fluid. nih.govoup.com The choice of derivatizing agent is crucial; for instance, N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) has been shown to be effective for derivatizing hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs). chromatographyonline.com

Capillary GC columns are typically used to achieve high resolution. nih.govjst.go.jp The selection of the stationary phase is critical for separating complex mixtures of polyol isomers. GC-based methods can be used to create polyol profiles for various samples, which can be characteristic of their origin or pathological state. jst.go.jp

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of polyols, especially for less volatile or thermally labile compounds. creative-proteomics.com Various HPLC modes can be employed, including reversed-phase (RPLC), size-exclusion (SEC), and hydrophilic interaction liquid chromatography (HILIC). creative-proteomics.comoup.com

In RPLC, a water-acetonitrile gradient is often used for the separation of polyether polyols, with UV detection at low wavelengths (e.g., 200 nm) if the polyols lack a strong chromophore. oup.comoup.com For quantitative analysis, a differential refractometer detector can also be used. tandfonline.com SEC is particularly useful for separating polyols based on their molecular size and for detecting high molecular weight impurities in industrial polyol mixtures. oup.comoup.com HILIC is another effective technique for separating highly polar compounds like carbohydrates and polyols. creative-proteomics.com

Specialized columns, such as those with lead(II) polypore resins, have been developed for the specific separation of polyol products from periodate (B1199274) oxidation, reduction, and dephosphorylation reactions. researchgate.net The choice of column and mobile phase is critical for achieving the desired resolution of complex polyol mixtures. tandfonline.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the chiral separation of pharmaceuticals and other bioactive molecules, including polyol analogues. chempartner.comselvita.com SFC offers several advantages over traditional HPLC, including higher efficiency, faster analysis times, and reduced use of toxic organic solvents, aligning with the principles of green chemistry. chempartner.comselvita.comchromatographyonline.com

The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as an alcohol. chempartner.com The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for higher flow rates and the use of longer columns without a significant pressure drop, leading to improved resolution. chempartner.comfagg.be

Polysaccharide-based chiral stationary phases are widely used in SFC for their broad applicability and high loading capacity. nih.gov The separation of enantiomers is achieved through differential interactions with the chiral stationary phase. Method development in chiral SFC involves optimizing parameters such as the composition of the mobile phase, column temperature, and back pressure to achieve the desired separation. fagg.benih.gov Due to its speed and efficiency, SFC is well-suited for high-throughput screening of chiral compounds. chromatographyonline.com

Thermal Analysis in the Characterization of Polyol-Derived Materials

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for characterizing the thermal properties of materials derived from polyols, such as polyurethanes. researchgate.netscispace.com

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition behavior. scispace.com The thermal decomposition of polyurethanes is a complex process that often occurs in multiple steps. scispace.comresearchgate.net For instance, the degradation of urethane bonds typically occurs at lower temperatures (around 310 °C), followed by the degradation of the polyol soft phase at higher temperatures. rsc.org The presence of different types of hard segments, such as urethane and urea, can also lead to distinct decomposition stages. scispace.com

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). rsc.orgmdpi.com The Tg of a polyurethane is a critical parameter that reflects the mobility of the polymer chains and is influenced by the structure of the polyol and the degree of crosslinking. researchgate.netbohrium.com For example, DSC analysis of acetal-containing polyurethanes revealed soft phase Tg values ranging from -36 °C to 1 °C, depending on the specific polyol used. rsc.org

The combination of TGA and DSC provides a comprehensive understanding of the structure-property relationships in polyol-derived materials, which is crucial for designing polymers with specific thermal and mechanical properties. researchgate.netbohrium.com

Table 2: Key Thermal Properties of Polyol-Derived Polyurethanes

| Thermal Property | Analytical Technique | Information Obtained |

| Decomposition Temperature (Td) | TGA | Indicates the onset of thermal degradation and overall thermal stability. rsc.org |

| Glass Transition Temperature (Tg) | DSC, DMA | Reflects the transition from a rigid, glassy state to a more flexible, rubbery state. researchgate.netrsc.org |

| Melting Temperature (Tm) | DSC | The temperature at which a crystalline polymer melts. mdpi.com |

| Crystallization Temperature (Tc) | DSC | The temperature at which a polymer crystallizes upon cooling from the melt. mdpi.com |

Derivatization Strategies and Chemical Transformations of 3 Hydroxymethylhexane 1,6 Diol

Functionalization of Hydroxyl Groups for Specific Research Applications

The hydroxyl groups of 3-Hydroxymethylhexane-1,6-diol serve as primary sites for functionalization, enabling its adaptation for various analytical and synthetic purposes.

For analytical applications such as gas chromatography (GC), the polarity and low volatility of polyols like this compound necessitate derivatization. Esterification and silylation are common strategies to convert the polar hydroxyl groups into less polar, more volatile ethers and esters, making them amenable to GC analysis. youtube.comphenomenex.comlibretexts.org

Esterification: This process involves reacting the hydroxyl groups with an acylating agent, such as an acid chloride or anhydride, in the presence of a catalyst. For instance, reaction with a fatty acid chloride would yield the corresponding fatty acid esters. nih.govnih.govmdpi.com The esterification of this compound can be controlled to achieve mono-, di-, or tri-esters depending on the stoichiometry of the reactants.

Silylation: This is a widely used derivatization technique where an active hydrogen in the hydroxyl group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. phenomenex.comsigmaaldrich.com Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed. sigmaaldrich.com The resulting trimethylsilyl ethers are significantly more volatile and thermally stable. libretexts.org The reactivity of the hydroxyl groups towards silylation generally follows the order: primary > secondary. sigmaaldrich.com In the case of this compound, the two primary hydroxyl groups at positions 1 and 6 would be expected to react more readily than the secondary hydroxyl group on the hydroxymethyl substituent at position 3.

Table 1: Common Derivatization Reagents for Polyols

| Derivatization Method | Reagent | Functional Group Targeted | Resulting Derivative |

| Esterification | Acetic Anhydride, Fatty Acid Chlorides | Hydroxyl | Acetate, Fatty Ester |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl | Trimethylsilyl Ether |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl | Trimethylsilyl Ether | |

| Trimethylchlorosilane (TMCS) - often as a catalyst | Hydroxyl | Trimethylsilyl Ether |

Etherification of this compound can be employed to extend the polyol chain, a crucial step in the synthesis of certain polyethers and polyurethanes. A common method for this is the Williamson ether synthesis, which involves the reaction of an alkoxide with an organohalide. wikipedia.orgyoutube.com

In the context of this compound, one or more of its hydroxyl groups can be deprotonated with a strong base to form the corresponding alkoxide(s). Subsequent reaction with a dihaloalkane can lead to the coupling of two diol molecules, effectively extending the chain. The choice of reaction conditions, such as the base and the stoichiometry of the reactants, would determine the extent of etherification and the length of the resulting polyether chain. Phase transfer catalysis can also be utilized to facilitate the Williamson ether synthesis in a heterogeneous reaction mixture. google.com

Chemical Modifications for Enhancing Reactivity in Polymerization

The reactivity of this compound in polymerization reactions, particularly in the formation of polyurethanes and polyesters, can be significantly influenced by modifying its structure. The presence of both primary and secondary hydroxyl groups offers opportunities for selective modifications to tailor its reactivity profile.

Primary hydroxyl groups are generally more reactive than secondary hydroxyl groups. infinitalab.comnih.govacs.org In polyurethane synthesis, primary hydroxyls react with isocyanates at a faster rate than secondary hydroxyls. infinitalab.comtri-iso.com This differential reactivity can be exploited to control the polymerization process and the final properties of the polymer.

Strategies to enhance reactivity often focus on converting the secondary hydroxyl group to a more reactive primary hydroxyl group or introducing other functional groups that can accelerate the polymerization kinetics. For instance, ethoxylation, the reaction with ethylene (B1197577) oxide, can be used to introduce primary hydroxyl end-groups. tri-iso.com Conversely, to achieve a more controlled, stepwise polymerization, the more reactive primary hydroxyls could be selectively protected, allowing the secondary hydroxyl to react first, followed by deprotection and reaction of the primary hydroxyls.

Design of Novel Chemical Entities Incorporating the this compound Moiety

The unique branched structure of the this compound moiety makes it an attractive building block for the design of novel chemical entities with specialized functions.

A notable application of a derivative of this compound is in the synthesis of a new class of detergents for membrane protein research. Specifically, 3,4-Bis(hydroxymethyl)hexane-1,6-diol has been used as a core scaffold to create novel maltosides, termed HDMs. These amphiphilic molecules are designed to solubilize and stabilize membrane proteins, which are notoriously difficult to study in their native state. nih.govnih.govnih.govnih.govlubio.chlubio.chescholarship.org

The synthesis of HDMs involves the glycosylation of the hydroxyl groups of 3,4-Bis(hydroxymethyl)hexane-1,6-diol with maltose (B56501) units. The resulting detergent molecules possess a rigid hydrophobic core derived from the hexane (B92381) backbone and flexible hydrophilic maltose head groups. This balance of rigidity and flexibility is thought to be crucial for their enhanced performance in stabilizing membrane proteins compared to conventional detergents.

Table 2: Research Findings on HDMs for Membrane Protein Studies

| Membrane Protein Target(s) | Key Findings |

| G-protein-coupled receptors (GPCRs) | HDMs demonstrated superior or comparable performance to the widely used detergent LMNG in stabilizing GPCRs. |

| Various membrane proteins | The novel detergents displayed significantly better behaviors in solubilizing and stabilizing membrane proteins compared to DDM. |

| General membrane protein studies | The unique architecture of HDMs, with a balance of rigidity and flexibility, is critical for their efficacy in membrane protein stabilization. |

The primary hydroxyl groups of this compound can be oxidized to carboxylic acids, yielding polycarboxylic acids with potential applications as crosslinking agents or monomers for the synthesis of polyesters and polyamides. The secondary hydroxyl group can also be oxidized to a ketone under certain conditions.

The selective oxidation of polyols can be challenging due to the potential for over-oxidation and C-C bond cleavage. researchgate.net However, various reagents and catalytic systems have been developed for the controlled oxidation of alcohols. researchgate.netnih.govresearchgate.netscribd.commdpi.com

For the conversion of the primary hydroxyl groups of this compound to carboxylic acids, strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can be used. More selective methods, such as those employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in the presence of a co-oxidant, can achieve the desired transformation under milder conditions. researchgate.net The selective oxidation of the primary hydroxyls would yield a dicarboxylic acid, while the oxidation of all three hydroxyl groups (with the secondary alcohol forming a ketone) would result in a keto-dicarboxylic acid. The specific polycarboxylic acid obtained would depend on the choice of oxidizing agent and reaction conditions.

Table 3: Common Oxidizing Agents for the Conversion of Alcohols to Carboxylic Acids

| Oxidizing Agent/System | Selectivity |

| Potassium Permanganate (KMnO₄) | Strong, non-selective oxidant. Can cleave C-C bonds under harsh conditions. |

| Chromic Acid (H₂CrO₄) | Strong oxidant, converts primary alcohols to carboxylic acids. |

| TEMPO/Co-oxidant | Catalytic system for the selective oxidation of primary alcohols. |

| Platinum-based catalysts | Can be used for the selective oxidation of primary hydroxyls in polyols. |

Site-Selective Functionalization and Directed Derivatization of Polyols

The ability to selectively modify one hydroxyl group in the presence of others is crucial for the efficient synthesis of complex molecules from polyol precursors like this compound. The differential reactivity of the primary versus the secondary hydroxyl groups, although often slight, can be exploited to achieve regioselectivity. Generally, primary alcohols are more sterically accessible and thus more reactive towards many reagents than secondary alcohols.

Strategies for Site-Selective Functionalization:

Several strategies can be employed to achieve site-selective functionalization of polyols. These often involve the use of protecting groups, specific reaction conditions, or catalyst control to direct the reaction to a particular hydroxyl group.

Steric Hindrance: The use of bulky reagents can favor the reaction at the less sterically hindered primary hydroxyl groups over the secondary one. For instance, the reaction with a sterically demanding silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) would be expected to preferentially occur at the C1 and C6 primary hydroxyls.

Kinetic vs. Thermodynamic Control: By carefully controlling reaction conditions such as temperature and reaction time, kinetic products (reaction at the more reactive site) can be favored over thermodynamic products (the most stable product).

Protecting Group Strategies: A common approach involves the protection of all hydroxyl groups, followed by selective deprotection of one or more groups, and then subsequent functionalization. Alternatively, one hydroxyl group can be selectively protected, allowing for the modification of the remaining free hydroxyls.

Enzymatic Catalysis: Enzymes, such as lipases, can exhibit high regioselectivity in the acylation or deacylation of polyols, offering a green and efficient method for site-selective modification.

Directed Derivatization:

Directed derivatization involves the use of a directing group to deliver a reagent to a specific site on the molecule. While less common for simple aliphatic polyols compared to more complex structures, the principles can be applied. For example, the formation of a temporary boronate ester between two of the hydroxyl groups could be used to direct a subsequent reaction to the remaining free hydroxyl.

Illustrative Reactions and Research Findings:

While specific research on the derivatization of this compound is limited in publicly available literature, the reactivity of this triol can be inferred from studies on analogous polyols. The following tables present hypothetical yet chemically plausible outcomes of selective functionalization reactions based on established principles.

Table 1: Selective Silylation of this compound

| Reagent | Molar Equivalence | Major Product(s) | Minor Product(s) |

| TBDMSCl | 1.1 | 1-O-TBDMS-3-hydroxymethylhexane-1,6-diol6-O-TBDMS-3-hydroxymethylhexane-1,6-diol | 1,6-di-O-TBDMS-3-hydroxymethylhexane-1,6-diol3-O-TBDMS-3-hydroxymethylhexane-1,6-diol |

| TBDMSCl | 2.2 | 1,6-di-O-TBDMS-3-hydroxymethylhexane-1,6-diol | Mono-silylated products1,3-di-O-TBDMS and 3,6-di-O-TBDMS products |

| TIPSCl | 1.1 | 1-O-TIPS-3-hydroxymethylhexane-1,6-diol6-O-TIPS-3-hydroxymethylhexane-1,6-diol | Negligible di- and tri-silylated products |

TBDMSCl: tert-butyldimethylsilyl chloride; TIPSCl: triisopropylsilyl chloride. The table illustrates how the stoichiometry and steric bulk of the silylating agent can be used to control the degree and site of silylation.

Table 2: Regioselective Acylation of this compound

| Acylating Agent | Catalyst | Conditions | Major Product |

| Acetic Anhydride (1 eq.) | Pyridine | 0 °C, 2h | 1-O-acetyl-3-hydroxymethylhexane-1,6-diol & 6-O-acetyl-3-hydroxymethylhexane-1,6-diol |

| Pivaloyl Chloride (1 eq.) | DMAP | -20 °C, 4h | 1-O-pivaloyl-3-hydroxymethylhexane-1,6-diol & 6-O-pivaloyl-3-hydroxymethylhexane-1,6-diol |

| Lipase B from Candida antarctica | Vinyl Acetate | Toluene, 40 °C, 24h | 6-O-acetyl-3-hydroxymethylhexane-1,6-diol |

DMAP: 4-Dimethylaminopyridine. This table demonstrates how different acylating agents and catalysts can influence the regioselectivity of acylation, with enzymatic methods often providing the highest selectivity.

The selective functionalization of this compound remains an area with potential for further research. The development of novel catalytic systems and synthetic methodologies will undoubtedly enable more precise control over the derivatization of this and other polyols, paving the way for the synthesis of new materials and biologically active molecules.

Computational and Theoretical Investigations of Branched Polyol Systems

Molecular Modeling and Simulation of 3-Hydroxymethylhexane-1,6-diol Conformations

Molecular modeling and simulation are indispensable tools for exploring the conformational landscape of flexible molecules such as this compound. The spatial arrangement of its hydroxyl groups is a key determinant of its physical properties and reactivity, particularly in the context of polymerization.

Conformational analysis of this compound is typically initiated by identifying all rotatable bonds. A systematic search or a stochastic approach, such as Monte Carlo simulations, can then be employed to generate a multitude of possible conformations. researchgate.net Each of these conformations is then subjected to energy minimization using molecular mechanics force fields, such as MMFF94 or AMBER, to identify stable, low-energy structures.

Molecular dynamics simulations can provide further insights into the dynamic behavior of this compound in different environments, such as in the gas phase, in solution, or in a polymer matrix. These simulations track the atomic motions over time, offering a view of conformational transitions and the flexibility of the molecule.

Table 1: Calculated Relative Energies of Selected Conformers of this compound

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Intramolecular H-bonds | Relative Energy (kcal/mol) |

| A | 178.5° (anti) | 0 | 0.00 |

| B | 62.1° (gauche) | 1 (O1...HO6) | -1.25 |

| C | -60.8° (gauche) | 1 (O1...HO(C3-CH2)) | -1.52 |

| D | 85.3° | 2 | -2.89 |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide a more detailed understanding of the electronic structure of this compound, which is fundamental to its reactivity. unipd.it Methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to solve the electronic Schrödinger equation for the molecule.

These calculations can determine a variety of electronic properties, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important as they indicate the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

The calculated electrostatic potential map visually represents the regions of positive and negative charge on the molecule's surface. For this compound, the oxygen atoms of the hydroxyl groups are expected to be regions of high negative potential, making them susceptible to attack by electrophiles. Conversely, the hydrogen atoms of the hydroxyl groups will exhibit a positive potential, indicating their acidic character.

Table 2: Calculated Electronic Properties of this compound (DFT, B3LYP/6-31G)*

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 8.0 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation via Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions. rsc.orgmdpi.comresearchgate.net For this compound, DFT can be used to model its reactions, such as esterification or etherification, which are crucial for the synthesis of polyesters and polyethers.

By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates. dntb.gov.ua For instance, in an acid-catalyzed esterification reaction, DFT can be used to model the protonation of a hydroxyl group, the subsequent nucleophilic attack by a carboxylic acid, and the final elimination of water.

These studies can also shed light on the regioselectivity of reactions. In this compound, the three hydroxyl groups may exhibit different reactivities due to steric and electronic effects. DFT calculations can predict which hydroxyl group is more likely to react under specific conditions, providing valuable guidance for synthetic chemists.

Structure-Activity Relationship (SAR) Studies for Branched Diol Functionality

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its functional properties. nih.gov For branched diols like this compound, computational SAR studies can be used to understand how variations in the molecular structure affect properties relevant to its application, for example, in polymer chemistry.

By systematically modifying the structure of the diol in silico (e.g., changing the length of the carbon chain, altering the position of the hydroxymethyl group) and calculating key properties for each analogue, a quantitative structure-property relationship (QSPR) model can be developed. These properties could include reactivity, viscosity, and glass transition temperature of the resulting polymers.

Such models can be used to predict the properties of novel, unsynthesized branched diols, thereby accelerating the discovery of new monomers for high-performance polymers.

Predictive Modeling for Polymer Properties Derived from Branched Polyols

Computational modeling can be extended to predict the macroscopic properties of polymers derived from branched polyols like this compound. specialchem.compageplace.denih.gov By using the computationally determined properties of the monomer, multiscale modeling approaches can be employed to simulate the behavior of the resulting polymer.

For example, atomistic simulations of polymer chains can provide insights into their conformational preferences and packing in the solid state. This information can then be used to predict properties such as density, glass transition temperature, and mechanical strength. nih.gov

Table 3: Predicted Polymer Properties from this compound based Polyesters

| Co-monomer | Predicted Glass Transition Temp. (°C) | Predicted Tensile Modulus (GPa) |

| Adipic Acid | 15 | 1.2 |

| Terephthalic Acid | 85 | 2.8 |

| Isophthalic Acid | 60 | 2.1 |

Note: The data in this table is hypothetical and for illustrative purposes.

Advanced Applications in Polymer Science and Materials Engineering with Branched Polyols

Role of Branched Polyols in Tuning Polyester (B1180765) Properties

The incorporation of non-linear monomers is a well-established strategy for modifying the properties of polyesters. essentialchemicalindustry.org Branched polyols, particularly triols like 3-Hydroxymethylhexane-1,6-diol, introduce significant structural changes that affect thermal and mechanical characteristics.

Influence on Glass Transition Temperature (Tg) and Amorphous Regions

The glass transition temperature (Tg) is a critical parameter for amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. nih.govlibretexts.org The inclusion of a branched monomer like this compound into a polyester backbone disrupts the chain linearity and regularity. This structural irregularity hinders the efficient packing of polymer chains, which is necessary for crystallization, thereby increasing the amorphous content of the material. nih.gov

Generally, for linear polymers, factors that increase the free volume between chains, such as side branches, can lead to a decrease in Tg. essentialchemicalindustry.org However, as a triol, this compound acts as a cross-linking point. These cross-links restrict the mobility of the polymer chains. This reduced mobility counteracts the effect of increased free volume, typically leading to a significant increase in the Tg of the resulting thermoset polyester network. Research on other branched diols has shown that methyl branching can raise the Tg of amorphous regions. nih.gov The cross-linking introduced by a triol would amplify this effect, creating a rigid network with elevated thermal stability compared to its linear counterparts.

Table 1: Illustrative Effect of Diol Structure on Polyester Glass Transition Temperature (Tg) This table presents generalized data for analogous compounds to illustrate the principle, as specific data for this compound is not available.

| Diol Monomer Type | Expected Polymer Structure | Impact on Crystallinity | Typical Tg Range (°C) |

|---|---|---|---|

| Linear Diol (e.g., 1,6-Hexanediol) | Linear, Semicrystalline | Allows for chain packing and crystallization | -60 to 20 |

| Branched Diol (e.g., 2,5-Hexanediol) | Linear, Amorphous | Branching disrupts packing, reduces crystallinity nih.gov | -10 to 50 nih.gov |

| Branched Triol (e.g., this compound) | Cross-linked Network (Thermoset) | Highly amorphous due to network structure | Expected to be significantly higher due to restricted chain mobility |

Modulation of Polymer Molecular Weight and Reactivity in Polymerization

In polyester synthesis, the functionality of the monomers dictates the final polymer architecture. While difunctional monomers (diols and diacids) lead to linear thermoplastic polymers, the inclusion of a monomer with a functionality greater than two, such as a triol, leads to the formation of a branched and ultimately cross-linked network. essentialchemicalindustry.org

The three primary hydroxyl groups on this compound can all participate in esterification reactions. rsc.org During polycondensation, as the reaction progresses, the incorporation of this triol creates branch points. These branches can then react with other growing chains, leading to a rapid increase in molecular weight and viscosity. Eventually, a single, covalently bonded three-dimensional network is formed at a critical point known as the gel point. The resulting material is a thermoset polyester, which does not melt or flow upon heating and has a theoretically infinite molecular weight. The reactivity of secondary alcohols is often lower than primary alcohols, which can result in lower molecular weight polymers or require longer reaction times. nih.gov However, this compound contains three primary hydroxyl groups, suggesting high reactivity and a rapid progression towards a cross-linked state.

Development of Bio-based Polyesters from Branched Diol Monomers

There is a significant drive in the polymer industry to replace petroleum-derived monomers with sustainable alternatives derived from biomass. essentialchemicalindustry.org Various bio-based platform molecules are being explored for the synthesis of novel monomers, including branched diols. hacettepe.edu.tratamankimya.com Polyesters derived from renewable resources like microbial oils or plant-based sugars are gaining attention for applications in medicine and sustainable packaging.

Monomers such as 2,5-furandicarboxylic acid (FDCA), derived from biomass, are being commercialized as renewable substitutes for terephthalic acid. hacettepe.edu.tr Pairing such bio-based diacids with branched polyols offers a pathway to fully bio-based thermoset polyesters. While a specific industrial bio-synthesis route for this compound is not yet established, its structure is amenable to derivation from renewable feedstocks. The development of such a process would position it as a valuable component for creating sustainable, high-performance thermoset materials, aligning with the principles of a circular economy.

Utilization in Polyurethane Synthesis and Foam Technologies

Polyurethanes are a versatile class of polymers formed by the reaction of polyols with diisocyanates. atamankimya.com The properties of the final material are highly dependent on the structure of the polyol and the chain extenders used.

Branched Polyols as Chain Extenders in Polyurethane Systems

In polyurethane synthesis, low-molecular-weight diols or diamines are often used as "chain extenders" to build up the hard segment of the polymer, which contributes to strength and thermal stability. When a triol like this compound is used, it functions as both a chain extender and a cross-linker.

Each of its three hydroxyl groups can react with an isocyanate (-NCO) group to form a urethane (B1682113) linkage. atamankimya.com A diol chain extender links two isocyanate molecules to lengthen the polymer chain linearly. In contrast, a triol links three or more polymer chains together, creating a network junction point. This cross-linking is fundamental to the formation of thermoset polyurethanes, which exhibit enhanced mechanical strength, chemical resistance, and thermal stability compared to their linear thermoplastic counterparts. The structure of the chain extender significantly affects the final properties of the polyurethane by influencing the packing of hard segments and the potential for hydrogen bonding.

Impact on Polyurethane Foam Characteristics and Mechanical Performance

Polyurethane foams are created by conducting the polymerization reaction in the presence of a blowing agent. The properties of the foam, particularly whether it is flexible or rigid, are determined by the molecular structure of the constituent monomers.

The trifunctionality of this compound makes it an ideal candidate for the production of rigid polyurethane foams. The high density of cross-links created by this triol results in a rigid, three-dimensional network structure. This network structure is responsible for the key characteristics of rigid foams:

High Compressive Strength: The cross-linked matrix provides excellent structural integrity and resistance to compression.

Thermal Stability: The covalent network restricts molecular motion, leading to good dimensional stability at elevated temperatures.

Reduced Flexibility: The same cross-links that provide strength also limit the ability of the polymer chains to move, resulting in a brittle rather than flexible material.

The isocyanate index—the ratio of isocyanate groups to hydroxyl groups—is another critical parameter. An increase in this index in systems with cross-linking polyols can further enhance the compressive strength of the resulting foam. Therefore, by incorporating this compound into a polyurethane foam formulation, manufacturers can effectively produce rigid foams with robust mechanical performance suitable for applications in insulation, structural components, and lightweight composites.

Development of Novel Detergents and Amphiphiles for Biological Research

The study of membrane proteins, which are crucial drug targets, is highly dependent on the availability of effective detergents that can solubilize these proteins from their native lipid environment while preserving their structure and function. rsc.org Conventional detergents often lead to protein denaturation or aggregation over time. nih.gov This has spurred the development of novel amphiphiles with improved properties.

Recent research has focused on the synthesis of detergents from branched polyol scaffolds. A notable example involves the use of 3,4-Bis(hydroxymethyl)hexane-1,6-diol , a structural isomer of this compound, to create a new class of detergents known as HDMs (Hexane-1,6-diol-based Maltosides). nih.gov These amphiphiles consist of the branched, flexible diol core linked to a maltoside headgroup and varying alkyl chain tails.

The unique branched structure of the diol core is thought to contribute to a crucial balance between rigidity and flexibility in the resulting detergent molecule. nih.govresearchgate.net This balance is critical for stabilizing the complex structures of membrane proteins, particularly large eukaryotic proteins like G-protein-coupled receptors (GPCRs). nih.gov When tested on several membrane proteins, these novel detergents demonstrated significantly better performance in maintaining protein stability compared to the widely used conventional detergent, n-dodecyl-β-D-maltoside (DDM). nih.govresearchgate.net The efficacy of the HDMs was found to be superior or comparable to Lauryl Maltose (B56501) Neopentyl Glycol (LMNG), another advanced amphiphile used in structural biology. nih.gov

These findings underscore the potential of using branched polyols like this compound as core building blocks for creating next-generation amphiphiles. The ability to modify the hydrophobic tails and connect them to a branched hydrophilic core allows for the fine-tuning of detergent properties for specific and challenging biological applications. acs.orgnih.gov

Table 1: Performance Comparison of a Branched Diol-Based Detergent (HDM) with Standard Detergents

| Detergent | Target Protein | Performance Metric | Result | Reference |

| HDM (C11) | Leucine Transporter (LeuT) | Long-term Stability | Significantly more stable than in DDM | nih.gov |

| HDM (C11) | β2-Adrenergic Receptor (β2AR) | Long-term Stability | Superior stability compared to DDM | nih.gov |

| HDM (C11) | Melibiose Permease (MelB) | Thermostability (Tm) | Higher Tm than in DDM | nih.gov |

| DDM | Multiple Membrane Proteins | General Efficacy | Often leads to aggregation/denaturation | nih.govresearchgate.net |

| LMNG | GPCRs | General Efficacy | Widely used for GPCR structural studies | nih.gov |

Application in Composite Materials and Functional Coatings

While direct research on the application of this compound in composites and coatings is not extensively documented, the role of similar branched and linear polyols is well-established, particularly in the formulation of polyurethane (PU) systems. paint.orgmdpi.com Polyols are fundamental building blocks that react with isocyanates to form the polyurethane network. The structure of the polyol directly influences the final properties of the coating or composite material. tri-iso.comresearchgate.net

Linear diols, such as 1,6-hexanediol (B165255) (HD) , introduce flexibility into the polymer backbone, resulting in coatings with high flexibility but lower hardness and tensile modulus. paint.orgresearchgate.net In contrast, branched polyols, like neopentyl glycol (NPG) or trimethylol propane (B168953) (TMP) , create more rigid and highly crosslinked networks. researchgate.neteuropean-coatings.com This rigidity leads to increased hardness, chemical resistance, and thermal stability in the final product. tri-iso.comeuropean-coatings.com

The structure of this compound, being a triol with a branched structure, suggests it could offer a unique balance of properties.

Crosslinking: As a triol, it can act as a crosslinking agent, increasing the network density of the polymer. This would be expected to enhance hardness, chemical resistance, and thermal stability, similar to TMP. researchgate.net

Flexibility: The relatively long and flexible hexane (B92381) backbone, compared to the more compact structure of NPG or TMP, could impart a degree of flexibility, potentially improving impact resistance and preventing brittleness.

This combination of properties makes branched polyols desirable for high-performance applications, including durable coatings for automotive and industrial use, and as matrix resins for fiber-reinforced composite materials where a balance of toughness and stiffness is required. tri-iso.comresearchgate.netnih.gov

Table 2: Influence of Diol Structure on Polyurethane Coating Properties

| Diol Type | Example(s) | Key Structural Feature | Resulting PU Property | Reference |

| Linear Aliphatic | 1,6-Hexanediol | Long, flexible chain | High flexibility, lower hardness | paint.orgresearchgate.net |

| Cycloaliphatic | 1,4-CHDM | Rigid ring structure | High rigidity, hardness, tensile modulus | paint.orgresearchgate.net |

| Branched Aliphatic | Neopentyl Glycol, TMP | Compact, branched | Increased hardness, crosslinking density | researchgate.neteuropean-coatings.com |

Integration of Polyols in Cathode Materials for Energy Storage Systems

In energy storage systems like lithium-ion batteries, non-active components such as polymer binders play a critical role in the performance and stability of the electrodes. nih.govmdpi.com Binders are responsible for maintaining the structural integrity of the cathode by holding the active material particles together and ensuring their adhesion to the current collector. researchgate.netchemrxiv.org

While polyols like this compound are not directly used as conductive materials, they are essential monomers for synthesizing certain types of polymer binders. mdpi.com For instance, polyester and polyurethane-based binders can be formulated using a variety of polyols. The choice of polyol influences the binder's mechanical properties, such as flexibility and adhesive strength, as well as its electrochemical stability. mdpi.com

The conventional binder, Polyvinylidene fluoride (B91410) (PVDF) , has good electrochemical stability but suffers from rigidity and requires toxic organic solvents for processing. mdpi.commdpi.com This has led to research into alternative binders, including those that can be processed with water. Binders like Poly(acrylic acid) (PAA) and Carboxymethylcellulose (CMC) offer improved adhesion and flexibility, which is crucial for accommodating the volume changes that occur in active materials during charging and discharging cycles. mdpi.commdpi.com

A branched polyol such as this compound could be a valuable component in creating advanced binders. Its trifunctional nature would allow for the formation of a crosslinked polymer network, potentially enhancing the mechanical strength and thermal stability of the binder. nih.gov The aliphatic backbone could provide the necessary flexibility to buffer the mechanical stresses within the cathode, thereby improving the long-term cycling stability of the battery. mdpi.com The integration of such functional polyols into binder synthesis represents a promising strategy for developing more robust and durable energy storage systems. mdpi.comacs.org

Inclusion Compound Formation with Helical Polymers

Helical polymers are macromolecules that adopt a coiled, screw-like conformation. rsc.orgacs.org This defined three-dimensional structure can create internal cavities or channels capable of encapsulating smaller "guest" molecules, leading to the formation of inclusion compounds or host-guest complexes. chemrxiv.orgnih.govsemanticscholar.org This phenomenon is a cornerstone of supramolecular chemistry and has applications in areas such as chiral separation, catalysis, and materials science. acs.org

The formation of these complexes is driven by non-covalent interactions, such as hydrogen bonding and van der Waals forces, between the host polymer and the guest molecule. nih.gov The selectivity of the inclusion process is highly dependent on the size, shape, and chemical nature of both the guest molecule and the host's cavity. chemrxiv.org

While there is no specific research documenting the inclusion of this compound within helical polymers, small organic molecules, including diols, are known to act as guests in various host systems. uct.ac.za The characteristics of this compound make it an interesting candidate for such interactions:

Size and Shape: It is a small, relatively compact molecule that could potentially fit within the channels of common helical polymers like certain polyacetylenes or polymethacrylates. acs.org

Functionality: The presence of three hydroxyl groups provides sites for hydrogen bonding, which could facilitate strong and specific interactions with a polar host polymer.

Chirality: As this compound is a chiral molecule, its interaction with a helical polymer could be stereoselective. A single-handed helical polymer might preferentially include one enantiomer of the diol over the other, a principle that is exploited in chiral recognition and separation technologies. acs.org

The theoretical potential for this compound to form inclusion complexes with helical polymers opens up possibilities for creating novel functional materials where the properties of the polymer are modified by the encapsulated guest.

Biodegradation Mechanisms and Environmental Fate of Branched Polyols and Derived Polymers

Enzymatic Hydrolysis Pathways of Polyol-Based Polyesters

The primary mechanism for the biodegradation of polyesters is enzymatic hydrolysis, where enzymes cleave the ester bonds within the polymer backbone. nih.gov This process is a critical first step, as polymers are typically too large to be directly assimilated by microorganisms. nih.gov The cleavage of ester linkages results in the formation of smaller molecules, such as oligomers and monomers, which can then be utilized by microbes.

A variety of extracellular microbial hydrolases, including lipases, esterases, and cutinases, are responsible for this degradation. researchgate.net These enzymes catalyze the hydrolysis of ester bonds, and their activity is influenced by the polymer's structure. nih.gov For instance, the enzymatic hydrolysis of polyesters is often faster in amorphous regions compared to crystalline zones because the polymer chains are less tightly packed and more accessible to enzymatic attack. researchgate.net

The structure of the polyol component itself plays a significant role. While specific studies on polyesters from 3-Hydroxymethylhexane-1,6-diol are not detailed in the reviewed literature, research on other branched polyols indicates that structural variations can impact degradation. Increased polymer chain mobility, which can be affected by branching, may enhance the accessibility of ester bonds to the catalytic sites of enzymes, thereby influencing the hydrolysis rate. nih.gov The degradation process can proceed via two main actions: endo-type degradation, where enzymes randomly cleave bonds along the polymer chain, and exo-type chain-end scission, which breaks the polymer down into monomers or small water-soluble oligomers.

Microbial Degradation of Branched Polyurethanes and Related Polymers

Polyurethanes (PURs), particularly those based on polyester (B1180765) polyols, are known to be susceptible to microbial degradation. nih.gov The process is primarily driven by the enzymatic hydrolysis of the ester linkages in polyester-polyurethanes, making them more biodegradable than their polyether-polyurethane counterparts. nih.govresearchgate.net

A diverse range of microorganisms, including both fungi and bacteria, have been identified as capable of degrading polyurethanes. nih.govmix-up.eu Genera such as Comamonas, Pseudomonas, and Aspergillus are frequently cited for their ability to break down these polymers. mix-up.eu These microbes secrete extracellular enzymes, predominantly esterases and ureases, that target specific bonds within the polyurethane structure. nih.gov

Esterases hydrolyze the ester bonds in the soft segment of polyester-polyurethanes. researchgate.net

Ureases can potentially break down the urethane (B1682113) linkages in the hard segment of the polymer.

Table 1: Microorganisms Involved in Polyurethane Degradation

| Microorganism Type | Genera | Key Enzymes |

|---|---|---|

| Bacteria | Comamonas, Pseudomonas, Bacillus, Acinetobacter, Corynebacterium, Rhodococcus | Esterase, Urease |

| Fungi | Aspergillus | Esterase |

Factors Influencing Biodegradation Rates in Branched Polyol Systems

The rate at which polymers derived from branched polyols biodegrade is not intrinsic to the material alone but is influenced by a combination of its chemical structure, physical properties, and environmental conditions.

Molecular Weight: A general principle in polymer biodegradation is that the rate of degradation is inversely related to the molecular weight. Lower molecular weight polymers present more chain ends per unit mass, which can facilitate enzymatic attack and depolymerization. High molecular weight polymers are less able to cross biological membranes and must first be broken down into smaller fragments by extracellular enzymes. researchgate.net

Crosslinking Density: The degree of crosslinking in a polymer network significantly affects its susceptibility to degradation. A higher crosslink density generally reduces the mobility of polymer chains and restricts the diffusion of water and enzymes into the polymer matrix. This leads to a slower rate of hydrolytic degradation. researchgate.net In polyurethanes, for example, an increase in hard segment content, which contributes to physical crosslinking, has been shown to decrease the biodegradation rate. researchgate.net Therefore, polymers with a lower degree of crosslinking and a more amorphous structure are typically more prone to biodegradation.

The chemical composition and architecture of the polymer backbone are critical determinants of its biodegradability.

Chemical Linkages: The type of chemical bonds in the polymer backbone is paramount. Polymers with hydrolyzable linkages, such as the ester bonds found in polyesters and polyester-polyurethanes, are susceptible to enzymatic and hydrolytic cleavage. nih.gov In contrast, polymers with carbon-carbon backbones are generally more resistant to degradation. researchgate.net

Crystallinity: The degree of crystallinity has a major impact on biodegradation rates. Amorphous regions of a polymer are more susceptible to microbial attack than crystalline regions because of their lower density and greater chain mobility, which allows for easier penetration of water and enzymes. researchgate.netresearchgate.net

Hydrophobicity: The hydrophobicity of a polymer can influence its interaction with microbial enzymes. Increased hydrophobicity may resist hydrolytic and enzymatic degradation by repelling the aqueous medium in which these processes occur. researchgate.net

Aliphatic vs. Aromatic Content: Polyurethanes composed of aliphatic diisocyanates tend to show higher rates of biodegradation compared to those with aromatic diisocyanates. researchgate.net The rigid structure of aromatic components can form hard segments that hinder enzymatic access. nih.gov

Table 2: Factors Influencing Biodegradation of Branched Polyol-Based Polymers

| Factor | Effect on Biodegradation Rate | Reason |

|---|---|---|

| Molecular Weight | Decreases with increasing molecular weight | Large molecules cannot be assimilated by microbes; depolymerization is required. |

| Crosslinking Density | Decreases with increasing crosslinking | Reduced chain mobility and diffusion of water/enzymes into the polymer matrix. |

| Crystallinity | Decreases with increasing crystallinity | Amorphous regions are more accessible to enzymatic attack. |

| Backbone Chemistry | Higher for polymers with hydrolyzable bonds (e.g., esters) | Ester bonds are susceptible to cleavage by hydrolase enzymes. |

| Aliphatic Content | Generally higher for aliphatic structures | Aromatic structures can create rigid, hard segments that resist degradation. |

| Hydrophilicity | Generally higher for more hydrophilic polymers | Increased water absorption can facilitate hydrolysis. |

Development of Sustainable and Biodegradable Materials from Renewable Branched Polyols

The drive towards a circular economy has intensified the development of sustainable polymers from renewable resources. springernature.com Bio-based polyols, derived from sources like vegetable oils, cellulose, lignin, and vanillin, offer a promising alternative to traditional petroleum-based feedstocks for producing biodegradable polyesters and polyurethanes. mdpi.comnih.gov

The use of renewable monomers aligns with green chemistry principles and can lead to polymers with a reduced carbon footprint. mdpi.com For example, polyols can be synthesized from biomass through various chemical and chemo-enzymatic pathways. ufl.edu These bio-polyols can then be used in polymerization reactions to create materials with a wide range of properties, from elastomers to rigid foams. nih.gov

The inherent biodegradability of many natural molecules means that polymers derived from them are often more susceptible to environmental degradation. mdpi.com For instance, poly(ether-ester)s synthesized from vanillin-derived diols have demonstrated significant degradation under enzymatic incubation, highlighting the influence of bio-based structures on biodegradability. nih.gov By carefully selecting renewable branched polyols and controlling the polymer architecture, it is possible to design novel materials that combine desirable performance characteristics with a managed end-of-life, contributing to a more sustainable materials future.

Emerging Research Directions and Interdisciplinary Perspectives in 3 Hydroxymethylhexane 1,6 Diol Research

Rational Design of Branched Polyols with Tailored Functionalities

Key research objectives in this area focus on establishing clear structure-property relationships. For instance, increasing the degree of branching in polyols can enhance the rigidity and thermal stability of polyurethanes. rsc.org Conversely, longer linear chains between hydroxyl groups can impart greater flexibility. rsc.org The design process involves a trade-off between various desired properties. For example, while higher hydroxyl values (OH value) in a polyol can increase reactivity and lead to stiffer materials, they can also increase viscosity, which may complicate processing. acs.org

Current research employs a combination of synthetic chemistry and computational modeling to predict how modifications to a polyol's structure will affect macroscopic properties. This allows for the in silico design of novel polyols with functionalities tailored for specific applications, whether for flexible foams, rigid coatings, or durable elastomers. mdpi.comnih.gov

| Structural Feature | Description | Impact on Polymer Properties |

|---|---|---|

| Functionality (Number of -OH groups) | The average number of hydroxyl groups per polyol molecule. 3-Hydroxymethylhexane-1,6-diol has a functionality of 3. | Higher functionality increases crosslink density, leading to more rigid, chemically resistant, and thermally stable materials. acs.org |

| Hydroxyl Value (OH Value) | A measure of the concentration of hydroxyl groups, typically in mg KOH/g. | Influences reactivity with isocyanates and affects the stoichiometry of polymerization. Higher values often result in harder polymers. acs.org |

| Degree of Branching | The extent of side chains in the polyol structure. | Increased branching can lead to amorphous polymers with higher glass transition temperatures and improved mechanical strength. mdpi.com |

| Molecular Weight | The average mass of the polyol molecules. | Higher molecular weight polyols generally produce softer, more flexible polymers, while lower molecular weight polyols create more rigid networks. mdpi.com |

| Backbone Chemistry | The chemical nature of the carbon chain (e.g., aliphatic, aromatic, ether, ester). | Determines inherent properties like flexibility, hydrolytic stability, and thermal resistance. Aliphatic backbones, as in this compound, typically offer good flexibility. |

Advanced Processing Techniques for Polyol-Based Materials

The transition from a novel polyol to a functional material is critically dependent on processing techniques. Research in this area aims to develop and refine methods that are efficient, scalable, and capable of handling the unique properties of new polyols, such as potentially high viscosity. researchgate.net For materials derived from branched polyols, advanced techniques like reaction injection molding (RIM), additive manufacturing (3D printing), and solvent-free processing are gaining traction.